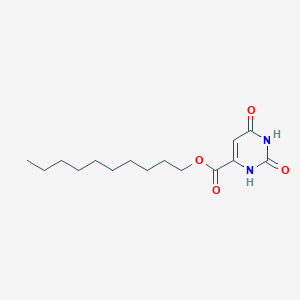
Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a chemical compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a decyl group attached to a tetrahydropyrimidine ring. The presence of the 2,6-dioxo groups and the carboxylate functionality makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired compound.
化学反应分析
Types of Reactions
Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The decyl group or other substituents on the tetrahydropyrimidine ring can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde
- 2,6-Dioxo-1,2,3,6-tetrahydropurin-7-ide
Uniqueness
Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is unique due to the presence of the decyl group, which imparts specific hydrophobic properties and influences its interaction with biological molecules. This distinguishes it from other similar compounds that may lack the decyl group or have different substituents.
属性
CAS 编号 |
88280-82-4 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC 名称 |
decyl 2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-2-3-4-5-6-7-8-9-10-21-14(19)12-11-13(18)17-15(20)16-12/h11H,2-10H2,1H3,(H2,16,17,18,20) |
InChI 键 |
QUUFLQJQTDISQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


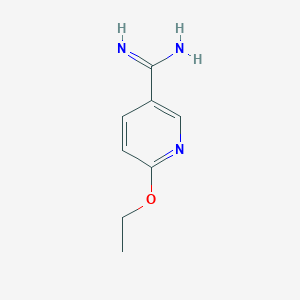
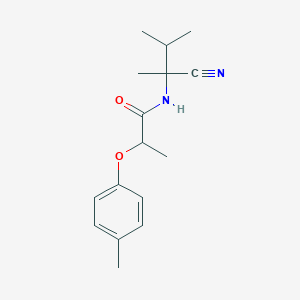
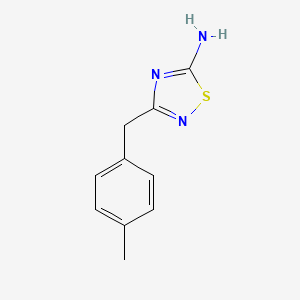
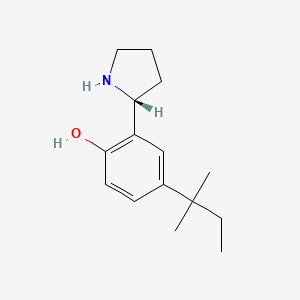
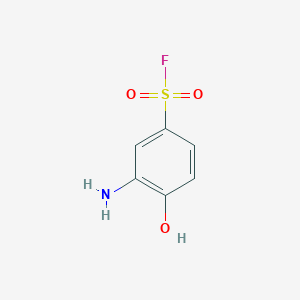
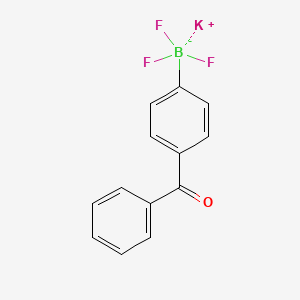
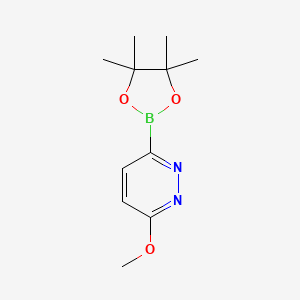
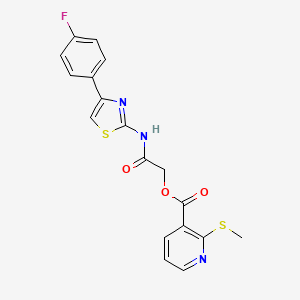
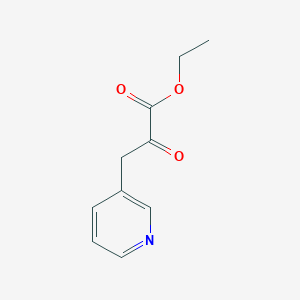
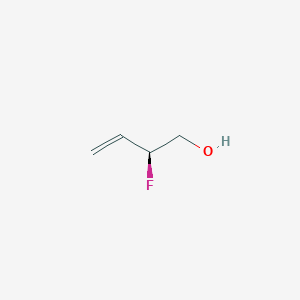
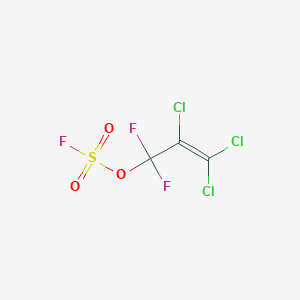
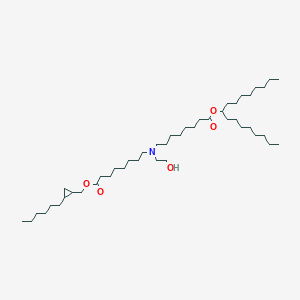
![2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde](/img/structure/B15280258.png)
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)
